

A Comparative Guide to the CB2 Inverse Agonists: JTE-907 and AM630

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Compound of Interest

Compound Name: **Jte-907**

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two widely used cannabinoid receptor 2 (CB2) inverse agonists, **JTE-907** and AM630. The information presented is curated from peer-reviewed scientific literature to assist researchers in selecting the appropriate tool for their studies.

Introduction to CB2 Inverse Agonists

The cannabinoid receptor 2 (CB2), a G protein-coupled receptor (GPCR), is primarily expressed in the immune system and is a key modulator of inflammatory and immune responses. Unlike neutral antagonists that block agonist binding without affecting the receptor's basal activity, inverse agonists inhibit the constitutive, ligand-independent activity of the receptor. This property makes them valuable pharmacological tools for investigating the physiological and pathological roles of the endocannabinoid system. **JTE-907** and AM630 are two of the most extensively characterized CB2-selective inverse agonists.

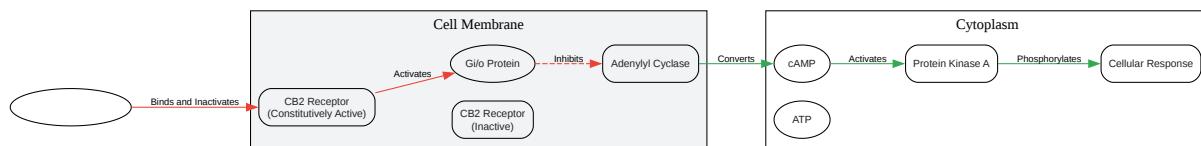
Quantitative Comparison of JTE-907 and AM630

The following table summarizes the key quantitative parameters for **JTE-907** and AM630, based on available experimental data. It is important to note that direct head-to-head comparisons in the same experimental setup are limited, and thus, values from different studies are presented.

| Parameter | JTE-907 | AM630 | Reference(s) |
|---------------------------------------|---|--|--------------|
| Binding Affinity (Ki) | | | |
| Human CB2 Receptor | 35.9 nM | 31.2 nM | [1][2] |
| Mouse CB2 Receptor | 1.55 nM | Not explicitly stated in comparative studies | [1] |
| Rat CB2 Receptor | 0.38 nM | Not explicitly stated in comparative studies | [1] |
| Selectivity | | | |
| CB2 over CB1 (human) | 66-fold | 165-fold | [1] |
| Functional Activity (Inverse Agonism) | | | |
| Effect on cAMP | Concentration-dependent increase in forskolin-stimulated cAMP | Enhances forskolin-stimulated cAMP production (5.2-fold at 1 μM) | |
| GTPyS Binding | Not explicitly stated | Inhibits [35S]GTPyS binding (EC50 = 76.6 nM) | |

Signaling Pathways and Experimental Workflow

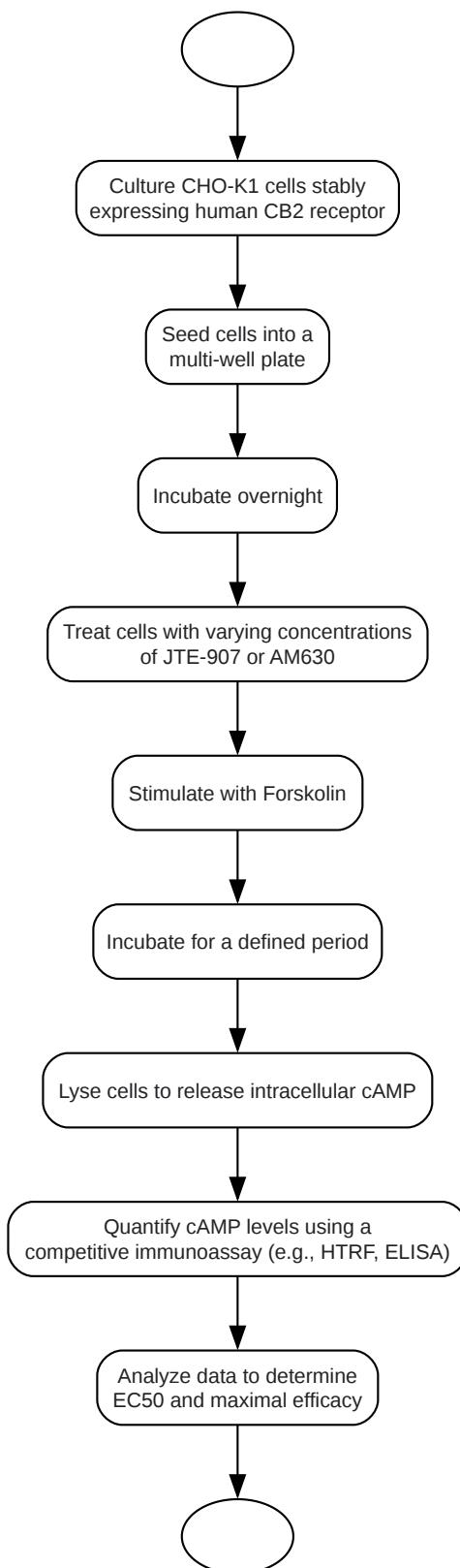
Inverse agonism at the CB2 receptor primarily impacts the cyclic adenosine monophosphate (cAMP) signaling pathway. In its constitutively active state, the CB2 receptor can tonically inhibit adenylyl cyclase, leading to lower basal levels of cAMP. Inverse agonists like **JTE-907** and AM630 bind to the receptor and stabilize it in an inactive conformation, thereby relieving the inhibition of adenylyl cyclase and increasing intracellular cAMP levels, particularly in the presence of a stimulator like forskolin.



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CB2 inverse agonist signaling pathway.

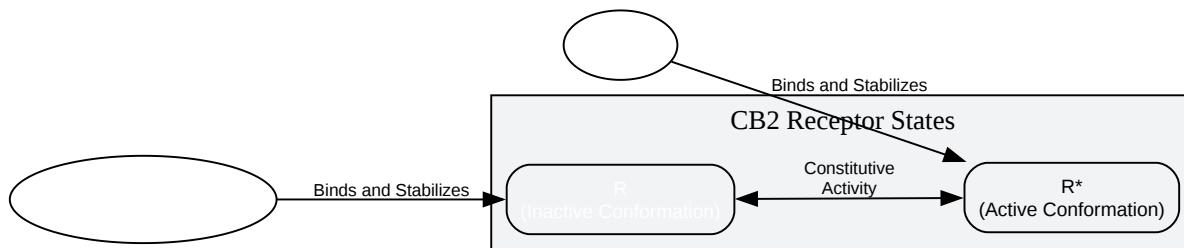
A typical experimental workflow to characterize a CB2 inverse agonist involves assessing its effect on cAMP levels in cells expressing the CB2 receptor.



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Workflow for cAMP accumulation assay.

The logical relationship of inverse agonism can be visualized as a shift in the conformational equilibrium of the receptor.



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References

- 1. In vitro and in vivo pharmacological characterization of JTE-907, a novel selective ligand for cannabinoid CB2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Agonist-inverse agonist characterization at CB1 and CB2 cannabinoid receptors of L759633, L759656, and AM630 - PubMed [pubmed.ncbi.nlm.nih.gov]
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